

# Spectroscopic and Mechanistic Profile of Chaetochromin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Chaetochromin A**, a mycotoxin with notable biological activity. The information presented herein is intended to serve as a detailed resource for professionals engaged in natural product research, analytical chemistry, and drug discovery and development.

## **Spectroscopic Data**

The structural elucidation of **Chaetochromin A** is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.

### Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of **Chaetochromin A**.

Table 1: High-Resolution Mass Spectrometry Data for Chaetochromin A

| Adduct Ion | Molecular Formula        | Calculated m/z |
|------------|--------------------------|----------------|
| [M+H]+     | C30H27O10 <sup>+</sup>   | 547.1604       |
| [M+Na]+    | C30H26NaO10 <sup>+</sup> | 569.1424       |



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed insights into the carbon-hydrogen framework of **Chaetochromin A**. The following data is representative for the molecule, with specific assignments requiring 2D NMR analysis.

Table 2: Representative <sup>1</sup>H NMR Spectroscopic Data for Chaetochromin A

| Chemical Shift (δ) | Multiplicity | Integration | Provisional<br>Assignment |
|--------------------|--------------|-------------|---------------------------|
| 12.0 - 13.0        | S            | 2H          | Chelated phenolic -<br>OH |
| 6.0 - 7.5          | m            | 4H          | Aromatic protons          |
| 4.0 - 4.5          | m            | 2H          | Methine protons           |
| 2.0 - 2.5          | m            | 2H          | Methine protons           |
| 1.0 - 1.5          | d            | 6H          | Methyl protons            |
| 0.8 - 1.2          | d            | 6H          | Methyl protons            |

Table 3: Representative <sup>13</sup>C NMR Spectroscopic Data for Chaetochromin A

| Chemical Shift (δ) ppm | Provisional Assignment      |
|------------------------|-----------------------------|
| 180 - 190              | Carbonyl carbons            |
| 160 - 165              | Oxygenated aromatic carbons |
| 140 - 150              | Quaternary aromatic carbons |
| 100 - 120              | Aromatic methine carbons    |
| 70 - 80                | Oxygenated methine carbons  |
| 30 - 40                | Methine carbons             |
| 15 - 25                | Methyl carbons              |
|                        |                             |



## **Experimental Protocols**

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are detailed methodologies for the key experiments cited.

### **High-Resolution Mass Spectrometry (HRMS)**

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of Chaetochromin A (approximately 1 mg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile.
- Method: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect protonated ([M+H]+) and sodiated ([M+Na]+) adducts. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant m/z range (e.g., 100-1000 Da).
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate m/z values of the parent ions. The elemental composition is then calculated using the instrument's software, based on the high-resolution mass measurement.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: Approximately 5-10 mg of **Chaetochromin A** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

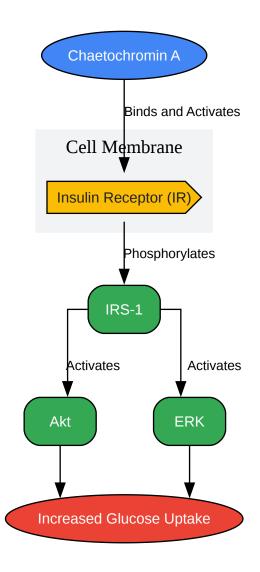


- ¹³C NMR Spectroscopy: A one-dimensional carbon NMR experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR Spectroscopy: To facilitate complete structural assignment, a suite of twodimensional NMR experiments is conducted. These include:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
- Data Analysis: The 1D and 2D NMR spectra are processed and analyzed using specialized NMR software. Chemical shifts, coupling constants, and correlations are used to piece together the complete chemical structure of **Chaetochromin A**.

## **Biological Activity and Signaling Pathway**

**Chaetochromin A** has been identified as a selective agonist of the insulin receptor (IR).[1] It mimics the action of insulin by binding to the receptor and initiating a downstream signaling cascade that plays a crucial role in glucose metabolism.





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Caption: Insulin receptor signaling pathway activated by **Chaetochromin A**.

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## References

 1. Biosynthesis of chaetochromin A, a bis(naphtho-gamma-pyrone), in Chaetomium spp -PubMed [pubmed.ncbi.nlm.nih.gov]



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